2-Chloro-5-(difluoromethyl)aniline hydrochloride
Overview
Description
“2-Chloro-5-(difluoromethyl)aniline hydrochloride” is a chemical compound with the molecular formula C7H7Cl2F2N . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-(difluoromethyl)aniline hydrochloride” is 1S/C7H6ClF2N.ClH/c8-5-2-1-4 (7 (9)10)3-6 (5)11;/h1-3,7H,11H2;1H . This indicates the presence of a benzene ring with chlorine and difluoromethyl groups attached, along with an amine group.Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-5-(difluoromethyl)aniline hydrochloride” is 214.04 g/mol . It is a powder at room temperature .Scientific Research Applications
Synthesis of Novel Pesticides
2-Chloro-5-(difluoromethyl)aniline hydrochloride plays a role in the synthesis of novel pesticides. A study described the synthesis of bistrifluron, a pesticide with potent growth-retarding activity against pests, using this compound (Liu An-chan, 2015).
Vibrational Spectra and Quantum Chemical Studies
This compound's vibrational characteristics were examined, providing insights into its functional groups and molecular structure. Density functional theoretical computations were conducted to derive its optimized geometry and vibrational wavenumbers (T. Karthick et al., 2013).
Synthesis of Labelled Polychlorobiphenyls
Used in the synthesis of [14C] labelled polychlorobiphenyls, a compound derived from 2-chloro-5-(difluoromethyl)aniline hydrochloride was instrumental in labeling and tracking these compounds for further studies (A. Bergman et al., 1981).
Development of Polyactive Biocides
It's utilized in developing new biocides with molluscicidal and fungicidal activities, demonstrating its potential in agricultural and environmental applications (F. Asaad et al., 1988).
Ortho-Chlorination of Aryls
This compound has been used in the ortho-chlorination of aryls, highlighting its significance in organic synthesis and chemical engineering (B. Vinayak et al., 2018).
Fluorescence Quenching Studies
Studies on fluorescence quenching have used 2-chloro-5-(difluoromethyl)aniline hydrochloride, contributing to our understanding of molecular interactions and behaviors in different environments (H. S. Geethanjali et al., 2015).
Copper Corrosion Inhibition
Research into copper corrosion inhibition has identified derivatives of 2-chloro-5-(difluoromethyl)aniline hydrochloride as potential inhibitors, indicating its importance in material science and industrial applications (K. F. Khaled, N. Hackerman, 2004).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-(difluoromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,7H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNPVKSZNZQSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(difluoromethyl)aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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